![molecular formula C24H19N3 B2694878 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-59-2](/img/structure/B2694878.png)

1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

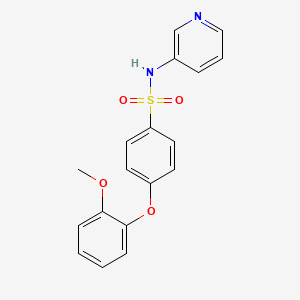

The compound “1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It has a molecular formula of C24H19N3 . The structure of this compound includes a pyrazolo[4,3-c]quinoline core, which is a fused ring system combining a pyrazole ring and a quinoline ring .

Synthesis Analysis

The synthesis of quinoline derivatives, such as the one , often involves multistep reactions. One common method for the synthesis of quinoline and its derivatives involves the use of α,β-unsaturated aldehydes . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The structure includes a pyrazole ring fused with a quinoline ring, creating a pyrazolo[4,3-c]quinoline core .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex, given the multiple functional groups present in the molecule. The reactions could involve various mechanisms, such as the inhibition of growth factors, enzymes, and kinases .科学的研究の応用

Photophysical Properties and Molecular Logic Switches

Research on derivatives of 1H-pyrazolo[3,4-b]quinoline, including those with amino substitutions, has unveiled their significant photophysical properties such as solvatochromism, acidochromism, and solid-state fluorescence. These properties have implications for their use in molecular logic switches, with their fluorescence response to pH changes enabling their application in binary on-off and medium-on-off logic operations. The unique bathochromic shift in the fluorescence of certain derivatives in solid state suggests potential for charge-transfer complex formation, which could be useful in designing optoelectronic devices (Uchacz, Szlachcic, Wojtasik, Mac, Stadnicka, 2016).

Synthesis and Cytotoxic Activity

Another area of research involves the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing the methodological advancements in creating compounds that exhibit potent cytotoxic properties against various cancer cell lines. This indicates the potential of 1H-pyrazolo[4,3-c]quinoline derivatives in developing new chemotherapeutic agents (Deady, Rodemann, Zhuang, Baguley, Denny, 2003).

Quantum Chemical Simulations

The study of optical absorption and quantum chemical simulations of 1H-pyrazolo[3,4-b]quinoline derivatives has revealed insights into their electronic structures and absorption spectra, facilitating their application in materials science, particularly in organic semiconductors and light-emitting devices (Koścień, Sanetra, Gondek, Danel, Wisła, Kityk, 2003).

Optoelectronic Applications

Research into the electroluminescent properties of 1H-pyrazolo[3,4-b]quinoline derivatives has highlighted their potential as novel luminophores for organic light-emitting diode (OLED) applications. The ability to tune emission properties through various substitutions makes these compounds attractive for the development of OLED materials with specific spectral characteristics (Danel, Gondek, Pokladko, Kityk, 2009).

作用機序

Target of Action

Similar compounds such as quinazoline and quinolone derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

It’s worth noting that similar compounds, like quinazoline and quinolone derivatives, often interact with their targets through hydrogen bonding, van der waals forces, and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, thereby exerting a biological effect.

Biochemical Pathways

Similar compounds such as quinazoline and quinolone derivatives have been reported to affect a variety of biochemical pathways, including those involved in cell proliferation, inflammation, and microbial growth .

Pharmacokinetics

Similar compounds, such as quinazoline and quinolone derivatives, have been reported to have suitable pharmacokinetic properties, which contribute to their bioavailability .

Result of Action

Similar compounds, such as quinazoline and quinolone derivatives, have been reported to exert a variety of effects at the molecular and cellular level, including inhibition of enzyme activity, alteration of receptor signaling, and disruption of microbial growth .

Action Environment

It’s worth noting that the activity of similar compounds can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other molecules .

特性

IUPAC Name |

1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c1-16-12-13-19(14-17(16)2)27-24-20-10-6-7-11-22(20)25-15-21(24)23(26-27)18-8-4-3-5-9-18/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTUOKFLNUCKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694804.png)

![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694807.png)

![(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2694809.png)

![2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2694812.png)

![6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2694813.png)

![Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2694816.png)

![5-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2694818.png)